2-bromo-N-(5-chloro-2-methylphenyl)-2-methylpropanamide
Overview
Description
Scientific Research Applications
Antimicrobial Activity
- 2-Chloro(bromo)-(2-methyl)-3-arylpropanamides, which include compounds similar to 2-bromo-N-(5-chloro-2-methylphenyl)-2-methylpropanamide, have demonstrated low antimicrobial activity against strains of staphylococci, intestinal rods, aerobic bacilli, and yeast fungi. Alterations to the aromatic ring with pharmacophores did not significantly enhance their antibacterial and antifungal activities (Grishchuk et al., 2013).
Photochemical Reactions
- N-(2-Bromoalkanoyl) derivatives of 2-acylanilines, including variants of the chemical , have been studied for their photochemical reactions. These compounds undergo processes like dehydrobromination, cyclization, and bromo-migration when irradiated (Nishio et al., 2005).
Conformational Analysis and Vibrational Spectroscopy
- Studies on compounds analogous to this compound, such as 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide, have been conducted. These involve experimental and quantum chemical investigations of their electronic properties and vibrational mode couplings (Viana et al., 2017).
Synthesis and Solvolytic Behavior
- The synthesis and solvolytic behavior of oxazolidinones and spiro-oxazolidinones derived from 2-bromo-2-methylpropanamides have been explored. These compounds undergo hydrolysis under acidic conditions, yielding various products (Scrimin et al., 1988).
properties
IUPAC Name |
2-bromo-N-(5-chloro-2-methylphenyl)-2-methylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO/c1-7-4-5-8(13)6-9(7)14-10(15)11(2,3)12/h4-6H,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PODHNEXJCPSSHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(C)(C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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